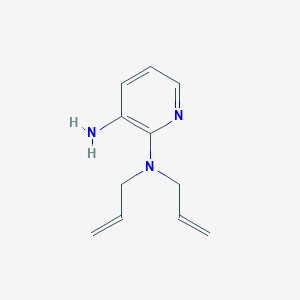

N2,N2-Diallyl-2,3-pyridinediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEPFHIMNYFYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of Substituted Pyridinediamines: Structural Causality, Pharmacokinetics, and Experimental Methodologies

Executive Summary

Substituted pyridinediamines represent a privileged scaffold in medicinal chemistry, neuropharmacology, and materials science. Molecules such as 3,4-diaminopyridine (amifampridine) and 2,6-diaminopyridine demonstrate how precise positional substitution on a heteroaromatic ring fundamentally alters physicochemical properties—specifically ionization constants (pKa), lipophilicity (logP), and polar surface area (PSA). These properties dictate their pharmacokinetics, blood-brain barrier (BBB) permeability, and target binding affinity[1]. This whitepaper provides an in-depth technical analysis of the structural causality behind these properties and outlines self-validating experimental workflows for their accurate determination.

Structural Causality of Physicochemical Properties

Electronic Effects on Ionization (pKa)

The basicity of the pyridine nitrogen is the primary driver of biological activity for aminopyridines. The pKa is governed by the delicate balance of resonance electron donation and inductive electron withdrawal from the amino substituents.

-

3,4-Diaminopyridine: The amino group at the 4-position strongly donates electron density into the pyridine ring via resonance, stabilizing the protonated pyridinium state. This results in a highly basic pKa of ~9.25[2]. This protonation is strictly required for the molecule to act as a pharmacophore and block voltage-gated potassium channels (VGKCs)[3].

-

2,6-Diaminopyridine: While the ortho-amino groups can donate electrons via resonance, their proximity to the pyridine nitrogen introduces competing inductive electron withdrawal and steric hindrance. This structural conflict yields a significantly lower pKa, ranging from 6.13 to 8.7 depending on the solvent environment and measurement technique[4],[5].

Lipophilicity and Permeability (BCS Classification)

Lipophilicity (LogP) determines the biodistribution and compartmentalization of these compounds. 3,4-Diaminopyridine exhibits a highly hydrophilic profile (LogP ~ -1.84 to -0.9)[1], classifying it as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability)[6],[7]. Its low permeability (~1.3 × 10⁻⁶ cm/s in Caco-2 models) restricts extensive central nervous system penetration, which is a highly advantageous property for targeting peripheral neuromuscular junctions without inducing severe central toxicity[6].

Quantitative Physicochemical Data

The following table summarizes the core properties of key pyridinediamines, illustrating the profound impact of substituent positioning:

| Compound | Molecular Weight ( g/mol ) | pKa | LogP | Polar Surface Area (Ų) | Primary Application / Target |

| 3,4-Diaminopyridine | 109.13 | 9.25 | -1.84 to -0.9 | 64.9 | VGKC Blocker (Lambert-Eaton Syndrome)[2],[1] |

| 2,6-Diaminopyridine | 109.13 | 6.13 - 8.7 | 0.20 - 0.55 | 64.9 | Chemical intermediate, Hair dyes, Sensors[8],[4],[5] |

| 4-Aminopyridine * | 94.11 | 9.11 | 0.26 | 38.9 | VGKC Blocker (Multiple Sclerosis)[3] |

*Included as a reference mono-substituted analog.

Mechanistic Impact in Neuropharmacology

The protonated state of 3,4-diaminopyridine at physiological pH (7.4) is the active pharmacophore. The cationic pyridinium ring enters the intracellular vestibule of the fast voltage-gated potassium channel (VGKC), physically occluding the pore and preventing repolarization[3],[2].

Caption: Mechanism of action for 3,4-diaminopyridine at the neuromuscular junction.

Self-Validating Experimental Protocols

To accurately determine the physicochemical properties of substituted pyridinediamines, researchers must employ orthogonal, self-validating workflows. The high polarity and ionizability of these compounds often lead to anomalous behavior in standard reversed-phase chromatography or single-method titrations[5],[9].

Caption: Orthogonal experimental workflow for physicochemical profiling of pyridinediamines.

Protocol 1: Multiplexed pKa Determination (Potentiometric & UV-Vis)

Causality & Trustworthiness: Pyridinediamines can undergo multiple protonation events. Relying solely on potentiometry can mask closely overlapping pKa values. Coupling potentiometry with UV-Vis spectrophotometry ensures that changes in the chromophore (the pyridine ring) directly correlate with protonation states, providing a self-validating internal mechanism.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1-2 mg of the pyridinediamine (e.g., 2,6-DAP) in 10 mL of 0.15 M KCl to maintain a constant ionic strength, mimicking physiological conditions.

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25.0 ± 0.1 °C.

-

Titration: Titrate the sample with standardized 0.1 M HCl (to pH 2.0) and subsequently back-titrate with 0.1 M KOH (to pH 11.0) under an inert argon atmosphere to prevent CO2 absorption.

-

UV-Vis Acquisition: Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer. Record spectra from 200 to 400 nm at every 0.2 pH unit increment.

-

Data Processing: Utilize multi-wavelength global analysis software to derive the pKa. The inflection point of the potentiometric curve must mathematically align with the isosbestic points in the UV-Vis spectra to validate the result.

Protocol 2: LC-HRMS for LogP and Ionization Efficiency

Causality & Trustworthiness: Traditional shake-flask methods for LogP are prone to error for highly hydrophilic compounds like 3,4-DAP due to poor phase separation. High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography provides exact mass confirmation and accounts for the "super acidic" droplet effects in the electrospray ionization (ESI) source, where ionization efficiency can drastically alter perceived concentrations[5],[9].

Step-by-Step Methodology:

-

Phase Partitioning (Shake-Flask): Prepare a mutually saturated system of 1-octanol and phosphate buffer (pH 7.4). Add the pyridinediamine to achieve a 1 mM concentration.

-

Equilibration: Vortex the biphasic mixture for 5 minutes, then shake at 25 °C for 24 hours to ensure thermodynamic equilibrium. Centrifuge at 3000 rpm for 15 minutes to sharply separate the phases.

-

LC-HRMS Analysis: Extract aliquots from both the aqueous and octanol phases. Dilute the octanol phase in methanol to ensure compatibility with the mobile phase.

-

Chromatographic Separation: Inject samples onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than standard C18, as highly polar aminopyridines elute in the void volume of reversed-phase systems.

-

Ionization Efficiency Calibration: Because ESI response varies with compound properties (e.g., 2,6-DAP shows constant ionization efficiency across pH 1.4–10.3, unlike other anilines)[5],[9], run an internal standard (e.g., isotopically labeled 3,4-DAP-d3)[3] to normalize the signal.

-

Calculation: Calculate LogP (or LogD at pH 7.4) based on the ratio of the integrated peak areas from the octanol and aqueous phases, corrected by the internal standard response factor.

Conclusion

The physicochemical profiling of substituted pyridinediamines reveals a delicate interplay between molecular structure and biological efficacy. By understanding the electronic causality behind their pKa and logP, and by applying rigorous, self-validating analytical protocols, researchers can accurately predict their pharmacokinetic behavior. Whether optimizing a VGKC blocker for neuromuscular disorders or developing novel chemical intermediates, a robust physicochemical foundation is paramount.

References

-

[8] 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem. Source: nih.gov. 8

-

[4] 2,6-Diaminopyridine | 141-86-6 - ChemicalBook. Source: chemicalbook.com. 4

-

[3] Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice - PMC. Source: nih.gov. 3

-

[6] Full article: Poster abstracts - Taylor & Francis. Source: tandfonline.com. 6

-

[2] 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem. Source: nih.gov. 2

-

[1] Empirical Analysis of Drug Targets for Nervous System Disorders - ACS Publications. Source: acs.org. 1

-

[7] State of the Art and Uses for the Biopharmaceutics Drug Disposition Classification System (BDDCS): New Additions, Revisions, and - eScholarship.org. Source: escholarship.org. 7

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminopyridines Restore Ventilation and Reverse Respiratory Acidosis at Late Stages of Botulism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. escholarship.org [escholarship.org]

- 8. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Advanced Synthesis of N-Alkylated Aminopyridines: A Technical Guide

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The aminopyridine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the hinge-binding motif in over 30% of FDA-approved kinase inhibitors (e.g., Palbociclib, Imatinib) and numerous GPCR ligands. However, the synthesis of N-alkylated aminopyridines presents a unique "selectivity paradox":

-

Regioselectivity: Competition between the highly nucleophilic ring nitrogen (

, pKa ~6.8) and the exocyclic amine ( -

Chemoselectivity: Avoiding over-alkylation to quaternary ammonium salts.

-

Catalytic Interference: The pyridine nitrogen's ability to chelate and poison transition metal catalysts (Pd, Cu).

This guide moves beyond textbook definitions to provide field-tested protocols for installing N-alkyl groups with high precision.

Strategic Method Selection (Decision Matrix)

Do not default to a single method. Use this logic flow to select the optimal pathway based on your starting material availability and substrate sensitivity.

Figure 1: Decision matrix for selecting the synthetic route based on substrate class and electronic properties.

Method A: Reductive Amination (The Workhorse)

Best for: Alkylating existing aminopyridines without metal contamination. Mechanism: Condensation of amine with carbonyl to form an iminium ion, followed by irreversible hydride reduction.

Expert Insights

-

The Lewis Acid Trick: Aminopyridines are weak nucleophiles. Standard conditions often stall at the hemiaminal stage. Adding Ti(OiPr)₄ serves as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

-

Hydride Selection: Use NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1] It is less basic than NaBH₄, preventing reduction of the aldehyde/ketone before imine formation, and tolerates the slightly acidic media often required for aminopyridines.

Standard Operating Protocol (SOP)

Scale: 1.0 mmol | Time: 4–16 h | Yield Target: 75–95%

-

Imine Formation:

-

Charge a dry vial with 2-aminopyridine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv).

-

Add DCE (1,2-Dichloroethane) (0.2 M concentration).

-

Critical Step: Add Ti(OiPr)₄ (1.5 equiv) if the ketone is sterically hindered. Stir at RT for 2 h.

-

-

Reduction:

-

Add NaBH(OAc)₃ (2.0 equiv) in one portion.

-

Add AcOH (1.0 equiv) to catalyze iminium formation if Ti(OiPr)₄ was not used.

-

Stir at RT for 12 h (or 50°C for difficult substrates).

-

-

Workup:

-

Quench with sat. NaHCO₃. If Ti was used, quench with 10% Rochelle’s salt solution and stir vigorously for 1 h to break the titanium emulsion.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Method B: Buchwald-Hartwig Cross-Coupling (The Precision Tool)

Best for: Coupling amines to unactivated halopyridines (Cl, Br, I). Challenge: Pyridine nitrogen binding to Pd(II) species arrests the catalytic cycle.

Ligand Engineering

Success depends entirely on the ligand.

-

BrettPhos / tBuBrettPhos: The gold standard for primary amines. The bulky biaryl backbone prevents Pd-pyridine coordination.

-

RuPhos: Superior for secondary amines.[2]

-

Xantphos: Good general-purpose ligand for heteroaromatics if the specialized phosphines fail.

Catalytic Cycle Visualization

Figure 2: The catalytic cycle. Note that pyridine can arrest the cycle at the 'Oxidative Addition' stage if the ligand is not bulky enough.

Standard Operating Protocol (SOP)

Scale: 0.5 mmol | Atmosphere: Argon/Nitrogen (Strict)

-

Setup:

-

In a glovebox or under Ar flow, combine Pd₂(dba)₃ (2 mol%) and BrettPhos (4-6 mol%).

-

Add Halopyridine (1.0 equiv) and Alkylamine (1.2 equiv).

-

Add Base: LiHMDS (2.2 equiv, 1M in THF) is preferred for aminopyridines to prevent side reactions common with alkoxide bases.

-

-

Reaction:

-

Add Dioxane or Toluene (degassed, 0.2 M).

-

Seal and heat to 90–100°C for 8–12 h.

-

-

Purification:

-

Filter through a Celite pad (elute with EtOAc) to remove Pd black.

-

Note: Aminopyridines streak on silica. Add 1% Et₃N to your eluent.

-

Method C: SNAr (Nucleophilic Aromatic Substitution)

Best for: Fluoropyridines or pyridines with Electron Withdrawing Groups (EWG) like -NO₂, -CN, -CF₃.

The "Fluorine Effect"

Unlike standard organic chemistry where Iodine is the best leaving group, in SNAr, Fluorine is superior. The high electronegativity of F stabilizes the Meisenheimer intermediate (the rate-determining step).

Protocol:

-

Combine 2-Fluoropyridine derivative (1.0 equiv) and Amine (2.0 equiv).

-

Solvent: DMSO or NMP (Polar aprotic is essential).

-

Base: DIPEA or K₂CO₃ (2.0 equiv).

-

Heat: 120°C (Thermal) or 140°C (Microwave, 30 min).

-

Safety: Microwave vessels must be rated for high pressure if using volatile amines.

-

Comparative Data Summary

| Feature | Reductive Amination | Buchwald-Hartwig | SNAr |

| Bond Formed | N(exo)–Alkyl | C(ring)–N(exo) | C(ring)–N(exo) |

| Starting Mat. | Aminopyridine + Aldehyde | Halopyridine + Amine | F/Cl-Pyridine + Amine |

| Key Reagent | NaBH(OAc)₃ / Ti(OiPr)₄ | Pd-Cat / BrettPhos | Heat / DMSO |

| Tolerance | High (Acids, Esters) | Moderate (No I/Br elsewhere) | Low (Needs EWG) |

| Cost | Low | High (Pd/Ligand) | Low |

| Scalability | Excellent (Kg scale) | Good (Cost limiting) | Excellent |

References

-

N-Amino Pyridinium Salts in Organic Synthesis. National Institutes of Health (PMC). Available at: [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Available at: [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry (ACS). Available at: [Link]

-

Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation. Organic Process Research & Development (ACS). Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry (RSC Advances). Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]

-

Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. Available at: [Link][3][5][6][8][10][11]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. communities.springernature.com [communities.springernature.com]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Biological Activity of Functionalized Pyridine Scaffolds: A Strategic Guide for Drug Design

Executive Summary: The Pyridine Advantage

In the landscape of medicinal chemistry, the pyridine scaffold is not merely a structural spacer; it is a functional pharmacophore that dictates solubility, metabolic stability, and target affinity. Approximately 14% of all U.S. FDA-approved drugs contain a pyridine ring, cementing its status as a "privileged structure."

This guide moves beyond basic reviews to provide a strategic framework for leveraging functionalized pyridines in drug discovery. We analyze the electronic causality behind its biological activity, detail reproducible synthetic protocols, and map the structure-activity relationships (SAR) that drive potency in oncology and infectious disease.

Structural Logic & Electronic Causality

The Nitrogen Effect

The replacement of a benzene CH group with a nitrogen atom creates a π-deficient system. This single atom substitution introduces a permanent dipole, significantly altering the physicochemical profile:

-

H-Bonding: The lone pair on the nitrogen (

hybridized) acts as a critical Hydrogen Bond Acceptor (HBA), often anchoring the molecule to kinase hinge regions or receptor pockets. -

Solubility: The basicity (pKa ~5.2) allows for protonation at physiological pH, improving aqueous solubility—a common bottleneck in lipophilic drug candidates.

-

Metabolic Liability: The electron-deficient ring is less susceptible to oxidative metabolism (CYP450) compared to phenyl rings, though the nitrogen itself can be subject to N-oxidation.

SAR Decision Matrix

The biological output of a pyridine scaffold is strictly governed by the positioning of substituents.

Figure 1: Strategic functionalization map for pyridine scaffolds.[1] The C2 position is critical for target engagement, while C3/C4 modulate ADME properties.

Therapeutic Applications & Mechanism of Action[2]

Oncology: Kinase Inhibition

The pyridine moiety is ubiquitous in kinase inhibitors (e.g., Crizotinib , Sorafenib , Regorafenib ).

-

Mechanism: The pyridine nitrogen typically mimics the adenine ring of ATP, forming a conserved hydrogen bond with the backbone amide NH of the kinase hinge region.

-

Design Tip: Introducing an amino group at C2 (2-aminopyridine) creates a donor-acceptor motif that drastically increases affinity and selectivity.

Antimicrobial: The Isoniazid Legacy

Isoniazid (isonicotinylhydrazide) remains a cornerstone of tuberculosis therapy.

-

Mechanism: It is a prodrug activated by the bacterial catalase-peroxidase enzyme KatG. The activated radical couples with NADH to inhibit InhA, blocking mycolic acid synthesis—a vital component of the mycobacterial cell wall.

-

Modern Application: Novel 2-substituted pyridines are being explored to bypass KatG activation, addressing MDR-TB strains.

Data Summary: FDA-Approved Pyridine Drugs

| Drug Name | Indication | Target | Pyridine Role |

| Sorafenib | Renal Cell Carcinoma | VEGFR/PDGFR/RAF | Hinge binder (H-bond acceptor) |

| Isoniazid | Tuberculosis | InhA (Enoyl-ACP reductase) | Prodrug core; radical precursor |

| Vismodegib | Basal Cell Carcinoma | Hedgehog Pathway (SMO) | Conformational lock & solubility |

| Abiraterone | Prostate Cancer | CYP17A1 | Heme iron coordination |

| Crizotinib | NSCLC (ALK+) | ALK/ROS1 Tyrosine Kinase | Hinge binder (2-aminopyridine) |

Experimental Protocols

Synthesis: C-H Activation of Pyridine N-Oxides

Traditional electrophilic aromatic substitution on pyridine is difficult due to the electron-deficient ring. Modern drug discovery utilizes C-H functionalization via N-oxide intermediates to access the C2 position.

Protocol: Pd-Catalyzed C2-Arylation

-

Objective: Direct arylation of pyridine without pre-functionalized halogens.

-

Reagents: Pyridine-N-oxide (1.0 eq), Aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), K₂CO₃ (2.0 eq).

-

Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

-

Activation: Dissolve Pyridine-N-oxide and Aryl bromide in toluene under Argon atmosphere.

-

Catalyst Addition: Add Pd(OAc)₂, ligand, and base.

-

Reflux: Heat the reaction mixture to 110°C for 12-16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Deoxygenation: The N-oxide moiety often directs the C-H activation. If the final drug requires the free pyridine, perform deoxygenation using PCl₃ or Zn/NH₄Cl.

-

Purification: Filter through Celite, concentrate in vacuo, and purify via silica gel column chromatography.

Bioassay: Kinase Inhibition (FRET Assay)

To validate the biological activity of synthesized pyridine derivatives against kinase targets (e.g., VEGFR2).

Protocol:

-

Preparation: Prepare 4x compound solution in 10% DMSO.

-

Enzyme Mix: Dilute kinase (VEGFR2) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Substrate Mix: Prepare peptide substrate labeled with FRET pair (e.g., ULight-JAK1) and ATP at Km concentration.

-

Reaction:

-

Add 2.5 µL compound solution to 384-well plate.

-

Add 5 µL Enzyme Mix. Incubate 10 min at RT.

-

Add 2.5 µL Substrate/ATP Mix.

-

Incubate for 60 min at RT.

-

-

Termination: Add EDTA (10 mM final) to stop reaction.

-

Detection: Read fluorescence signal (Excitation 320 nm / Emission 665 nm). Calculate IC50 using non-linear regression.

Visualizing the Mechanism

The following diagram illustrates the dual-action potential of functionalized pyridines in a cellular context, highlighting the divergence between cytoplasmic kinase inhibition and nuclear/DNA interactions.

Figure 2: Dual mechanistic pathways for pyridine-based therapeutics in oncology and antimicrobial applications.

Future Outlook: PROTACs and Beyond

The pyridine scaffold is evolving. Current research focuses on:

-

PROTACs (Proteolysis Targeting Chimeras): Using pyridine-based ligands (like Thalidomide analogs) to recruit E3 ligases for targeted protein degradation.

-

Fragment-Based Drug Discovery (FBDD): Pyridine fragments are ideal "seeds" due to their high ligand efficiency and defined vector growth points.

References

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Link

-

Pyridine: The Scaffolds with Significant Clinical Diversity. RSC Advances. Link

-

FDA Approved Drugs Containing Pyridine Scaffold. ResearchGate. Link

-

Pyrazolopyridine-based Kinase Inhibitors for Anti-cancer Targeted Therapy. RSC Medicinal Chemistry. Link

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry and Antibacterial Activities. Journal of Chemistry. Link

Sources

Methodological & Application

Experimental setup for palladium-catalyzed cross-coupling with pyridine ligands

Application Note: AN-PD-2026-PYR Title: High-Fidelity Experimental Setup for Palladium-Catalyzed Cross-Coupling: Leveraging Pyridine-Enhanced Precatalysts (PEPPSI) and Overcoming Heterocycle Poisoning

Abstract

This guide addresses the dual role of pyridine in palladium (Pd) catalysis: its utility as a stabilizing "throw-away" ligand in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) systems, and its detrimental capacity as a catalyst poison when present in substrates.[1] We provide optimized protocols for deploying PEPPSI-IPr/IPent catalysts in drug discovery workflows and strategies to couple difficult pyridine-based substrates without deactivating the metal center.[1]

Mechanistic Grounding & Ligand Selection

The "Pyridine Paradox"

In high-throughput drug development, pyridine residues are ubiquitous yet problematic.[1]

-

As a Poison: The

nitrogen of pyridine substrates binds strongly to electrophilic Pd(II) intermediates ( -

As a Stabilizer (The Solution): The PEPPSI platform utilizes a 3-chloropyridine ligand coordinated to a Pd-NHC (N-Heterocyclic Carbene) complex.[1][2] This pyridine ligand acts as a "safety pin."[1] It stabilizes the Pd(II) species in air but is labile enough to dissociate upon heating, creating the active 12-electron mono-ligated Pd(0) species required for oxidative addition.[1]

Why PEPPSI?

Unlike traditional Pd(PPh

Figure 1: The PEPPSI Activation Pathway The diagram below illustrates how the pyridine ligand dissociates to activate the catalyst, preventing the formation of inactive dimers.

Caption: Activation of PEPPSI precatalyst. The 3-chloropyridine ligand (grey) dissociates to release the active Pd-NHC species (red).[1]

Experimental Setup & Environment

While PEPPSI catalysts are air-stable in solid form, the active catalytic species is oxygen-sensitive.[1] A "self-validating" setup is crucial.[1]

The Inert Gas Manifold (Schlenk Line) vs. Glovebox

-

Recommendation: A glovebox is preferred for weighing base (e.g., KOtBu), but a Schlenk line is sufficient for the reaction if strict degassing protocols are followed.[1]

-

Critical Control Point: Oxygen causes the active Pd-NHC species to decompose into Pd-black (inactive metal).[1] If your reaction mixture turns black immediately upon heating, your inert atmosphere was compromised.[1]

Solvent Degassing Protocol

Do not rely on "sparging" with a balloon for critical kinetics.[1]

-

Freeze-Pump-Thaw: 3 cycles for small volumes (<10 mL).

-

Active Sparging: For larger volumes, sparge with Argon for 20 mins using a fritted gas dispersion tube, not a simple needle.[1]

Protocol A: General Cross-Coupling with PEPPSI-IPr

Target: Suzuki-Miyaura or Buchwald-Hartwig coupling of non-pyridine substrates using pyridine-stabilized catalysts.[1]

Reagents:

-

Catalyst: PEPPSI-IPr (1.0 - 2.0 mol%)[1]

-

Base: KOtBu (Strong base, faster activation) or K

CO -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]

Step-by-Step Workflow:

-

Charge Solids: In air, weigh the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and PEPPSI-IPr (1 mol%) into a reaction vial equipped with a stir bar.

-

Base Addition:

-

Seal & Purge: Cap the vial with a PTFE-lined septum. Evacuate and backfill with Argon (

).[1] -

Solvent Introduction: Inject degassed solvent via syringe.[1]

-

Note: The solution is typically yellow/pale orange at this stage.[1]

-

-

Activation (The "Kick"): Place the vial into a pre-heated aluminum block at 80°C .

-

Why? Slow heating can lead to catalyst decomposition before activation.[1] A thermal "shock" ensures rapid dissociation of the pyridine ligand.

-

-

Monitoring:

Protocol B: Coupling Pyridine Substrates (Overcoming Poisoning)

Target: Coupling a 2-chloropyridine or 3-bromopyridine.[1] These are "poisonous" substrates.[1]

Scientific Rationale: Standard catalysts fail here because the pyridine substrate competes with the phosphine ligands. We must use a catalyst with a ligand that binds tighter than the substrate (NHC) or use a precatalyst that activates rapidly.[1]

Recommended System: PEPPSI-IPent or Buchwald G4-XPhos.[1]

Data: Base & Solvent Effects on Pyridine Coupling

| Parameter | Condition A (Standard) | Condition B (Optimized for Pyridines) | Rationale |

| Solvent | THF (65°C) | 1,4-Dioxane (100°C) | Higher T is required to break the Pd-N(pyridine) resting state.[1] |

| Base | NaOtBu | K | Pyridine substrates are electron-deficient; weaker bases prevent side reactions (e.g., hydrolysis).[1] |

| Additive | None | LiCl (2 equiv) | Li+ can coordinate to the pyridine nitrogen, blocking it from binding to Pd.[1] |

| Concentration | 0.1 M | 0.25 - 0.5 M | Higher concentration favors the bimolecular oxidative addition over unimolecular decomposition.[1] |

Protocol Modifications for Pyridine Substrates:

-

Catalyst Loading: Increase to 2-3 mol% . The "poisoning" effect effectively lowers the active catalyst concentration.

-

Temperature: Run at 100°C . You must provide enough thermal energy to reverse the formation of the stable [Pd(II)-Pyridine_Substrate] complex.[1]

-

Order of Addition:

-

Add the Pyridine substrate last (as a solution) to the hot catalyst mixture if possible. This allows the active [Pd-NHC] species to form before it gets overwhelmed by the pyridine substrate.[1]

-

Troubleshooting & Optimization Matrix

Use this decision tree to diagnose failure modes.

Caption: Diagnostic workflow for reaction failure. Visual cues (color) are primary indicators of catalyst health.[1]

References

-

Organ, M. G. , et al. (2006).[1] Pd-NHC (PEPPSI) Complexes: Synthetic Utility and Application in Cross-Coupling Reactions.[1][2] Chemistry – A European Journal.[1] Link[1]

-

Valente, C., & Organ, M. G. (2008).[1] PEPPSI-IPr: A Highly Effective and Practical Catalyst for Cross-Coupling.[1] Aldrichimica Acta.[1] Link

-

Bruno, N. C., & Buchwald, S. L. (2014).[1] Design and Synthesis of G4-Precatalysts for Cross-Coupling. Journal of the American Chemical Society.[4] Link[1]

-

Ingoglia, B. T., & Buchwald, S. L. (2016).[1] Suzuki–Miyaura Cross-Coupling of Pyridine Derivatives.[1] Organic Letters.[1] Link[1]

-

Sigma-Aldrich. PEPPSI™ Catalysts Application Guide.[1][6]Link

Sources

- 1. 98%, Umicore | Sigma-Aldrich [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

Advanced Protocol: One-Pot Synthesis of Substituted Pyridine Derivatives

Executive Summary

The pyridine moiety is a privileged scaffold in FDA-approved therapeutics, functioning as a critical pharmacophore in over 100 marketed drugs, including calcium channel blockers (Nifedipine) and kinase inhibitors (Sorafenib). Traditional synthesis often involves multi-step procedures (e.g., separate condensation and oxidation steps) that suffer from low atom economy and harsh conditions.

This Application Note details one-pot multicomponent reactions (MCRs) that streamline the synthesis of substituted pyridines. We present two distinct, validated protocols:

-

Protocol A: A microwave-assisted modified Hantzsch synthesis for rapid library generation.

-

Protocol B: A green, nanocatalyst-mediated synthesis of polysubstituted 2-aminopyridines.

These methods prioritize atom economy , operational simplicity , and scalability , reducing reaction times from hours to minutes while eliminating toxic solvents.

Strategic Rationale & Mechanism

Why One-Pot MCR?

Traditional Hantzsch synthesis produces 1,4-dihydropyridines (1,4-DHPs), requiring a secondary oxidation step (aromatization) to yield the pyridine core.[1] This two-step process introduces purification bottlenecks. Modern one-pot variations utilize cooperative catalysis or in-situ oxidative aromatization to drive the reaction to completion in a single vessel.

Key Advantages:

-

Thermodynamic Drive: In-situ aromatization shifts the equilibrium, preventing the retro-Michael addition often seen in DHP isolation.

-

Solvent Effects: Use of polar protic solvents (EtOH, Water) or solvent-free conditions stabilizes ionic intermediates.

Mechanistic Pathway

The reaction generally proceeds via a Knoevenagel condensation followed by a Michael addition and cyclization.[2] The final rate-determining step is the oxidative aromatization.

Figure 1: General mechanistic flow for the one-pot synthesis of pyridines from aldehydes, 1,3-dicarbonyls, and an ammonia source.

Experimental Protocols

Protocol A: Microwave-Assisted Modified Hantzsch Synthesis

Objective: Rapid synthesis of symmetrical 2,6-dimethyl-3,5-dicarboalkoxypyridines. Mechanism: Thermal acceleration via microwave irradiation coupled with iodine-promoted in-situ oxidation.

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Ethyl Acetoacetate (2.0 mmol)[3]

-

Ammonium Acetate (1.2 mmol)[3]

-

Molecular Iodine (10 mol%) - Acts as both Lewis acid and mild oxidant

-

Ethanol (2 mL) or Water (Green alternative)

Workflow:

-

Preparation: In a 10 mL microwave-safe vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.

-

Catalyst Addition: Add 10 mol% molecular iodine (

). -

Irradiation: Seal the vial. Irradiate at 100 W and 80°C for 2–5 minutes .

-

Note: Monitor pressure carefully if using aqueous media.

-

-

Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The fluorescent DHP spot should disappear, replaced by the UV-active pyridine spot.

-

Work-up:

-

Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Validation Data:

-

Yield: Typically 85–94%.

-

Time: 2–5 mins (vs. 4–8 hours reflux).

-

Atom Economy: High (Water is the primary byproduct).

Protocol B: Green Nanocatalyst Synthesis of Polysubstituted Pyridines

Objective: Synthesis of highly functionalized 2-amino-3,5-dicyanopyridine derivatives.

Catalyst: Nanocrystalline Magnesium Oxide (MgO) or Magnetic Copper Ferrite (

Reagents:

-

Aromatic Aldehyde (1.0 mmol)

-

Malononitrile (2.0 mmol)

-

Thiophenol or Phenol derivative (1.0 mmol)

-

Nano-MgO (50 mg) or

(magnetic recovery) -

Solvent: Ethanol:Water (1:[2]1) or Solvent-free (grinding)

Workflow:

-

Activation: If using Nano-MgO, calcine at 500°C for 2h prior to first use to ensure active surface sites.

-

Reaction Assembly: In a round-bottom flask, mix aldehyde, malononitrile, and the thiol/phenol. Add the nanocatalyst.[4]

-

Reaction:

-

Method A (Thermal): Reflux in EtOH:H2O for 20–40 mins.

-

Method B (Solvent-Free): Grind reactants in a mortar with catalyst for 10 mins, then heat at 60°C.

-

-

Catalyst Recovery:

-

Isolation: Allow the supernatant to cool. The polysubstituted pyridine crystallizes out.

Workflow Diagram (Protocol B):

Figure 2: Operational workflow for the heterogeneous catalytic synthesis of 2-aminopyridines.

Optimization & Critical Process Parameters (CPP)

The following table summarizes the impact of key variables on yield and purity, derived from comparative studies [1][2].

| Parameter | Recommendation | Effect on Reaction |

| Solvent | EtOH/Water (1:1) or PEG-400 | Water accelerates MCRs via hydrophobic effect; PEG acts as a phase transfer catalyst. |

| Catalyst Acidity | Lewis Acids ( | Promotes Knoevenagel condensation and stabilizes the enamine intermediate. |

| Oxidant | Air, | Essential for aromatization. Without it, 1,4-DHP is the major product. |

| Temperature | 80°C - 100°C | Below 60°C, the Michael addition is slow; above 120°C, decomposition of malononitrile occurs. |

| Sterics | Ortho-substituted aldehydes | Significantly reduce yield (20-30% drop) due to steric hindrance during the cyclization step. |

Troubleshooting Guide

Issue 1: Product remains as Dihydropyridine (DHP) / Incomplete Aromatization.

-

Cause: Insufficient oxidative driving force.

-

Solution: Add a dedicated oxidant (e.g., 10 mol%

or

Issue 2: Low Yield with Ortho-Substituted Aldehydes.

-

Cause: Steric hindrance preventing the planar transition state required for cyclization.

-

Solution: Switch to Protocol A (Microwave) and increase temperature to 100°C. High energy input overcomes the steric barrier.

Issue 3: Catalyst Aggregation (Protocol B).

-

Cause: Nano-catalysts can clump in non-polar solvents.

-

Solution: Use ultrasonic dispersion for 5 minutes before adding reactants. Ensure solvent is polar (EtOH or Water).

References

-

Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]

-

Synthesis of Polysubstituted Pyridines via Nitrogen-doped Graphene Catalyzed One-Pot Multicomponent Reaction. Current Organic Chemistry. Available at: [Link]

-

One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. Available at: [Link]

-

Hantzsch pyridine synthesis. Wikipedia / Organic Chemistry Portal. Available at: [Link]

-

One-Pot Synthesis of Substituted Pyridine Derivatives with Nano Copper Ferrite Catalyst. Nanoscale Reports. Available at: [Link][4]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanoscalereports.com [nanoscalereports.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

Application Note: Comprehensive Analytical Strategies for the Purity Assessment of N-Alkylated Pyridines

Introduction & Analytical Rationale

N-alkylated pyridines (pyridinium salts) are a versatile class of compounds utilized extensively as ionic liquids, phase-transfer catalysts, and critical intermediates in drug development (e.g., NAD+ analogs and cholinesterase reactivators). However, their permanent positive charge and unique physicochemical properties render traditional analytical methods, such as standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), largely ineffective due to poor retention and severe peak tailing.

Furthermore, the synthesis of these compounds typically involves the quaternization of pyridine derivatives with alkyl halides. This process can leave behind trace genotoxic alkylating agents, unreacted pyridine (a known toxicant), and residual halide counter-ions that drastically alter the thermal stability and viscosity of the final product[1].

To ensure scientific rigor and regulatory compliance, a multi-modal analytical strategy is required. This guide details field-proven, self-validating protocols for the purity assessment of N-alkylated pyridines, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC), quantitative Nuclear Magnetic Resonance (qNMR), and Ion Chromatography (IC).

Caption: Workflow for comprehensive purity assessment of N-alkylated pyridines.

Chromatographic Profiling: The Case for HILIC

The Causality of Method Selection: Pyridinium cations are highly polar and carry a permanent positive charge. In standard RP-HPLC, they elute in the void volume, making impurity resolution impossible[2]. HILIC overcomes this by utilizing a polar stationary phase (e.g., bare silica or zwitterionic columns) and a highly organic mobile phase (typically >80% acetonitrile). The mechanism relies on the analyte partitioning into an immobilized water layer on the stationary phase, supplemented by electrostatic (ion-exchange) interactions, which successfully retains and resolves pyridinium compounds[3].

Caption: HILIC retention mechanism for polar N-alkylated pyridinium cations.

Protocol 1: HILIC-UV/MS for Organic Impurities

Self-Validating System: This protocol includes a System Suitability Test (SST) to verify column equilibration, which is notoriously slow in HILIC.

-

Column Selection: Use a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

-

Mobile Phase Preparation:

-

Solvent A: 100 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid). The buffer is critical to shield secondary electrostatic interactions and prevent peak tailing.

-

Solvent B: 100% LC-MS grade Acetonitrile.

-

-

Gradient Elution: Start at 90% B, holding for 2 minutes. Ramp down to 60% B over 15 minutes. Return to 90% B and equilibrate for 10 column volumes.

-

Sample Preparation: Dissolve the pyridinium salt in 80:20 Acetonitrile:Water to match the initial mobile phase conditions. Crucial: Injecting samples dissolved in 100% water will disrupt the HILIC water layer and cause peak splitting.

-

System Suitability (SST): Inject a mixture of unreacted pyridine and the target pyridinium salt.

-

Acceptance Criteria: Resolution (

) > 2.0; Tailing factor (

-

Absolute Quantitation via qNMR

The Causality of Method Selection: During early-stage drug development or novel ionic liquid synthesis, authentic reference standards for external calibration are rarely available[4]. Quantitative NMR (qNMR) bypasses this requirement. Because the area of an NMR resonance is directly proportional to the number of nuclei generating it, an internal standard of known high purity can be used to determine the exact mass fraction of the pyridinium salt[5].

Protocol 2: 1H qNMR Absolute Purity Determination

Self-Validating System: The protocol mandates a

-

Internal Standard (IS) Selection: Select an IS that does not overlap with the pyridinium signals. 1,3,5-Trimethoxybenzene (TraceCERT®,

99.9%) is ideal, providing a sharp singlet around -

Sample Preparation: Accurately weigh ~20 mg of the pyridinium salt and ~10 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous DMSO-

. -

Inversion Recovery Experiment: Run a rapid

-

Acquisition Parameters:

-

Set the relaxation delay (

) to at least -

Use a 90° pulse angle and acquire

64 scans for a high signal-to-noise ratio (S/N > 250).

-

-

Data Processing & Calculation: Integrate the IS peak and a distinct pyridinium peak (e.g., the N-alkyl

-CH2 or an aromatic proton). Calculate purity using the formula:

Trace Halide Analysis via Ion Chromatography

The Causality of Method Selection: Residual halides (Cl⁻, Br⁻, I⁻) from alkylating agents severely depress the melting point, increase viscosity, and compromise the thermal stability of pyridinium ionic liquids[1]. Furthermore, unreacted alkyl halides are potent genotoxins. Ion Chromatography (IC) with suppressed conductivity detection provides the necessary sub-ppm sensitivity to quantify these inorganic impurities.

Protocol 3: IC for Halide Quantitation

Self-Validating System: Matrix interference is common with highly concentrated cationic samples. A spike-recovery test validates the extraction efficiency.

-

Column: High-capacity anion-exchange column (e.g., Dionex IonPac AS19).

-

Eluent: Potassium hydroxide (KOH) gradient generated electrolytically (10 mM to 45 mM over 25 minutes).

-

Sample Preparation: Dilute the pyridinium sample 1:100 in ultrapure water. Pass through a C18 Solid Phase Extraction (SPE) cartridge to trap the bulky organic pyridinium cations, allowing the free halides to pass into the eluate.

-

Validation (Spike Recovery): Spike a known concentration of a mixed halide standard into the sample prior to SPE.

-

Acceptance Criteria: Recovery must fall between 95% and 105%.

-

Summary of Analytical Methodologies

The following table synthesizes the quantitative data and operational parameters for the discussed methodologies, providing a quick-reference guide for laboratory implementation.

| Analytical Method | Target Analyte | Primary Mechanism | Key Advantage | Self-Validation Metric |

| HILIC-UV/MS | Organic impurities, unreacted pyridine | Hydrophilic partitioning & ion-exchange | Retains permanently charged cations better than RP-HPLC | Resolution ( |

| 1H qNMR | Absolute purity (Assay) | Signal integration proportional to molar concentration | No authentic reference standard required | |

| Ion Chromatography | Trace halides (Cl⁻, Br⁻, I⁻) | Anion exchange with suppressed conductivity | Sub-ppm sensitivity for synthesis byproducts | Spike recovery 95–105%; |

References

-

Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry - ACS Publications. Available at:[Link]

-

Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Available at:[Link]

-

Hydrophilic interaction liquid chromatography-tandem mass spectrometry quantitative method for the cellular analysis of varying structures of gemini surfactants designed as nanomaterial drug carriers. PubMed. Available at:[Link]

-

Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. SciELO. Available at:[Link]

-

Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. Heinrich-Heine-Universität Düsseldorf. Available at:[Link]

Sources

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids [scielo.org.mx]

- 3. Hydrophilic interaction liquid chromatography-tandem mass spectrometry quantitative method for the cellular analysis of varying structures of gemini surfactants designed as nanomaterial drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

N2,N2-Diallyl-2,3-pyridinediamine in the synthesis of N-heterocycles

Application Note: N2,N2-Diallyl-2,3-pyridinediamine in the Synthesis of N-Heterocycles

Executive Summary

This compound is a specialized ortho-diamine building block characterized by a unique reactivity profile: a primary amine at the 3-position and a tertiary, diallyl-substituted amine at the 2-position. Unlike standard 2,3-diaminopyridines, which are typically used to synthesize planar imidazo[4,5-b]pyridines, this scaffold is designed for complexity-generating reactions .

The presence of the N,N-diallyl group serves two strategic functions:

-

Olefin Metathesis Handle: It enables Ring-Closing Metathesis (RCM) to form medium-sized fused rings (e.g., diazepines), a privileged architecture in CNS drug discovery.

-

Protecting Group Strategy: The allyl groups mask the N2-amine, preventing unwanted side reactions during N3-functionalization, and can be removed or cyclized under palladium catalysis.

This guide details the robust synthesis of the scaffold (preserving the allyl moieties) and its application in synthesizing pyrido[2,3-e][1,4]diazepin-5-ones via RCM.

Scaffold Synthesis: The Chemoselective Challenge

The critical challenge in synthesizing this compound is the reduction of the nitro precursor. Standard catalytic hydrogenation (H₂/Pd-C) will reduce the nitro group and saturate the allyl double bonds, destroying the molecule's utility. Chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is mandatory.

Protocol 1: Synthesis of this compound

Precursor Synthesis (Step A):

-

Reaction: Nucleophilic Aromatic Substitution (SɴAr)

-

Substrates: 2-Chloro-3-nitropyridine + Diallylamine.

Chemoselective Reduction (Step B):

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

Step-by-Step Methodology:

-

SɴAr Reaction:

-

Dissolve 2-Chloro-3-nitropyridine (10.0 mmol) in acetonitrile (50 mL).

-

Add Potassium Carbonate (K₂CO₃, 2.0 equiv) and Diallylamine (1.2 equiv).

-

Reflux at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.[1][2]

-

Workup: Filter salts, concentrate filtrate, and partition between water/DCM. Dry organic layer (Na₂SO₄) and concentrate to yield 2-(diallylamino)-3-nitropyridine (typically yellow oil/solid).

-

-

Reduction (The Critical Step):

-

Suspend the nitro intermediate (10.0 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Add Ammonium Chloride (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).

-

Heat to vigorous reflux (80°C) with mechanical stirring. Note: Magnetic stirring often fails due to iron clumping.

-

Monitor by TLC.[1] Reaction is typically complete in 2–3 hours.

-

Workup: Filter hot through a Celite pad to remove iron sludge. Wash pad with hot ethanol.

-

Concentrate the filtrate. Neutralize residue with sat. NaHCO₃ and extract with EtOAc.[1]

-

Purification: Flash chromatography (DCM/MeOH 95:5). The product is oxygen-sensitive; store under Argon at -20°C.

-

Yield Target: >85% over two steps.

Application A: Synthesis of Fused Diazepines via RCM

This is the highest-value application for this scaffold. By acylating the primary N3-amine with an acryloyl group, you create a diene system perfect for Grubbs-catalyzed Ring-Closing Metathesis. This yields pyrido[2,3-e][1,4]diazepin-5-ones , a scaffold found in viral reverse transcriptase inhibitors and anxiolytics.

Mechanism & Pathway[1][2][3][4][5]

-

Acylation: N3-amine reacts with Acryloyl Chloride.

-

Metathesis: Ru-carbene (Grubbs II) coordinates with the N2-allyl and N3-acrylamide alkenes.

-

Cyclization: Release of ethylene gas drives the formation of the 7-membered ring.

Figure 1: Synthetic pathway for the construction of the pyrido-diazepine core via Ring-Closing Metathesis.

Detailed Protocol

Step 1: Acrylation

-

Dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add Triethylamine (1.5 equiv) and cool to 0°C.

-

Dropwise add Acryloyl Chloride (1.1 equiv).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Checkpoint: Ensure complete conversion to the amide. Unreacted amine will poison the Grubbs catalyst.

-

Standard aqueous workup and short silica plug filtration.

Step 2: Ring-Closing Metathesis (RCM)

-

Dilution is Key: Dissolve the acrylamide intermediate in degassed, anhydrous DCM to a concentration of 0.005 M (high dilution prevents intermolecular polymerization).

-

Add Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Reflux (40°C) under a nitrogen atmosphere for 4–12 hours.

-

Monitoring: Monitor the disappearance of the specific "acrylamide" alkene signals in NMR or shift in Rf.

-

Quenching: Add DMSO (50 equiv relative to catalyst) or activated charcoal to scavenge Ruthenium. Stir 1 hour.

-

Filter and concentrate.

-

Purification: Silica gel chromatography. The product is a cyclic 7-membered lactam.

Application B: Palladium-Catalyzed Cascade Cyclization

An alternative advanced application uses the allyl group as a partner in a Heck-type cyclization. If the N3-amine is functionalized with an aryl halide (e.g., 2-iodobenzoyl chloride), a Pd(0) catalyst can drive an intramolecular carboamination.

Key Insight: This reaction creates a bridged or fused tetracyclic system, leveraging the "diallyl" group not just as a bystander, but as an active participant in increasing molecular complexity (Fsp³ character).

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step A (SɴAr) | Incomplete substitution due to steric bulk of diallylamine. | Use a polar aprotic solvent (DMSO or DMF) instead of Acetonitrile and increase temp to 100°C. |

| Loss of Allyl Groups (Step B) | Over-reduction. | STOP using H₂/Pd. Switch immediately to Fe/NH₄Cl or SnCl₂/HCl. |

| RCM Fails (No Cyclization) | Catalyst poisoning by pyridine nitrogen. | Add a Lewis Acid (e.g., Ti(OiPr)₄) to coordinate the pyridine nitrogen before adding Grubbs catalyst, or use the HCl salt of the pyridine. |

| Polymerization in RCM | Concentration too high. | RCM requires high dilution (0.005 M or lower). If running >1g scale, add catalyst in portions. |

References

-

BenchChem Technical Support. Synthesis of N2,N2-Diallyl-2,5-pyridinediamine and Optimization of Diallylation. BenchChem.[1] Link

-

Chattopadhyay, S. K., et al. (2016). Formation of medium-ring heterocycles by diene and enyne metathesis.Tetrahedron, 72(35), 5321-5345. Link

-

Fu, G. C., & Grubbs, R. H. (1993). The application of ring-closing metathesis to the synthesis of unsaturated nitrogen heterocycles.Journal of the American Chemical Society, 115(21), 9856-9857. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.Chemical Reviews, 100(8), 3009-3066. Link

Sources

Application Note: High-Throughput Screening of Pyridine Derivatives for Kinase Inhibition

Part 1: Strategic Overview & Library Logic

The "Privileged" Pyridine Scaffold

In medicinal chemistry, pyridine is not merely a solvent; it is a "privileged scaffold" present in over 7,000 bioactive compounds, including blockbusters like Imatinib (Gleevec) and Esomeprazole (Nexium).

For drug development professionals, the pyridine ring offers three distinct advantages over phenyl bioisosteres:

-

Solubility Modulation: The nitrogen atom (pK_a ~5.2) allows for protonation at physiological pH, significantly improving aqueous solubility compared to benzene analogs.

-

Hydrogen Bond Acceptance: The lone pair on the nitrogen acts as a specific H-bond acceptor, critical for anchoring molecules in the ATP-binding pockets of kinases.

-

Metabolic Stability: Pyridine rings are generally less prone to oxidative metabolism by CYP450 isoforms compared to electron-rich phenyl rings.

The Hidden HTS Challenge: Metal Contamination

Critical Insight: Most pyridine libraries are synthesized via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

-

The Problem: Pyridine nitrogens are excellent ligands for transition metals. Residual Palladium (Pd) from synthesis can remain coordinated to the library compounds.

-

The Artifact: In biochemical assays, this residual Pd can inhibit enzymes directly or generate redox cycling false positives, independent of the pyridine molecule itself.

-

The Fix: Library QC must include elemental analysis. Compounds should be scavenged (e.g., using SiliaMetS®) to <10 ppm Pd prior to screening.

Part 2: Assay Design & Visualization

Selection of Assay Modality: TR-FRET

For screening pyridine derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the superior modality over standard intensity-based fluorescence.

-

Why? Pyridine derivatives, particularly those with extended conjugation, can exhibit intrinsic fluorescence in the blue/green region (400-500 nm).

-

The Solution: TR-FRET uses long-lifetime fluorophores (Lanthanides like Europium or Terbium). By introducing a time delay (typically 50-100 µs) between excitation and measurement, the short-lived background fluorescence of the pyridine library decays completely, leaving only the specific assay signal.

Visualizing the Workflow

The following diagram outlines the screening campaign structure, from library prep to hit validation.

Caption: Step-by-step HTS workflow for pyridine derivatives, emphasizing acoustic dispensing and rigorous statistical triage.

Part 3: Detailed Protocol (Kinase Binding Assay)

Objective: Identify pyridine-based ATP-competitive inhibitors using a LanthaScreen™ Eu Kinase Binding Assay format.

Reagents & Equipment

-

Kinase: Recombinant human kinase (e.g., VEGFR2), tagged (GST or His).

-

Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.

-

Antibody: Europium (Eu)-labeled anti-tag antibody (Donor).

-

Library: 10 mM DMSO stocks of pyridine derivatives.

-

Plate: 384-well low-volume white microplates (Greiner or Corning).

-

Reader: Multi-mode plate reader capable of TR-FRET (e.g., PerkinElmer EnVision).

Experimental Steps

Step 1: Acoustic Dispensing (Source to Destination) Using an Echo liquid handler, dispense library compounds into the assay plate.

-

Test Wells: 20 nL of compound (final conc. 10 µM).

-

High Control (HC): 20 nL DMSO (0% Inhibition).

-

Low Control (LC): 20 nL of known inhibitor (e.g., Staurosporine) at 10 µM (100% Inhibition).

Step 2: Master Mix Preparation Prepare the kinase/antibody buffer. Note: Pyridines can be pH sensitive; ensure buffer is effectively buffered at pH 7.5.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in buffer.

Step 3: Reaction Initiation

-

Add 5 µL of Kinase/Antibody Mix to all wells.

-

Add 5 µL of Tracer Solution (Concentration =

of tracer) to all wells. -

Total Assay Volume: 10 µL.

-

Final DMSO: 0.2%.

Step 4: Incubation Seal plates and incubate for 60 minutes at Room Temperature (20-25°C). Protect from direct light to prevent tracer photobleaching.

Step 5: Detection (TR-FRET) Read plate with the following settings:

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 615 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

-

Delay Time: 50 µs.

-

Integration Time: 200 µs.

Mechanism of Action Diagram

The following diagram illustrates the competitive displacement mechanism.

Caption: TR-FRET Mechanism. Left: Tracer binding generates signal. Right: Pyridine hit displaces tracer, reducing signal.

Part 4: Data Analysis & Validation (Self-Validating System)

The Z-Prime (Z') Factor

Before analyzing hits, the assay robustness must be validated using the Z' factor. This statistical parameter accounts for both the dynamic range and the variability of the data.[1][2]

| Parameter | Definition | Acceptance Criteria |

| SD of Positive Control (Staurosporine) | Low variability | |

| SD of Negative Control (DMSO) | Low variability | |

| Mean of Positive Control | Low Signal (Background) | |

| Mean of Negative Control | High Signal (Max FRET) | |

| Z' Value | Assay Quality Score | > 0.5 is Mandatory |

Hit Identification

Calculate the Emission Ratio (ER) for every well:

Calculate % Inhibition :

Triage: Removing False Positives (PAINS & Aggregators)

Pyridine derivatives are generally stable, but "frequent hitters" exist.

-

Aggregation Counter-Screen: Re-test hits in the presence of 0.01% and 0.1% Triton X-100.

-

Logic: If potency drops significantly with higher detergent, the compound is likely forming promiscuous colloidal aggregates (a common HTS artifact), not binding specifically.

-

-

PAINS Filter: Run structures through electronic filters to identify Pan-Assay Interference Compounds (e.g., ene-rhodanines) often found in uncurated libraries.

References

-

Dahlin, J. L., et al. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]

-

Source:

-

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Source:

-

-

Baell, J. B., & Holloway, G. A. (2010).[4][5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Source:

-

-

Simeonov, A., & Davis, M. I. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual.

-

Source:

-

-

Altaf, A. A., et al. (2015). Pyridine derivatives: A privileged scaffold in drug discovery.

-

Source:

-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N²,N²-Diallyl-2,3-pyridinediamine

[1]

Current Status: Operational Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Yield Trap" in Pyridine-Diamine Synthesis

Researchers frequently encounter low yields when synthesizing

The failure mode is rarely random; it is almost always caused by one of two critical errors:

-

Regiochemical Ambiguity: Attempting direct alkylation of 2,3-diaminopyridine (leads to complex mixtures).

-

Chemoselectivity Failure: Using catalytic hydrogenation (

/Pd) to reduce the nitro precursor, which inadvertently reduces the allyl groups to propyl groups.

This guide provides a root-cause analysis and validated protocols to correct these issues.

Phase 1: Diagnostic & Route Selection

Before troubleshooting specific steps, verify your synthetic strategy. The Direct Alkylation route is the most common cause of low yield due to poly-alkylation and poor regioselectivity. The

Visualizing the Synthetic Pathways

Figure 1: Decision tree comparing the flawed direct alkylation route against the robust

Phase 2: Troubleshooting the Step

Reaction: 2-Chloro-3-nitropyridine + Diallylamine

Even in the preferred Route B, users often report stalled conversion. This is typically due to the steric bulk of diallylamine and the electronic deactivation of the pyridine ring if the wrong solvent is used.

Common Issues & Solutions

| Symptom | Root Cause | Corrective Action |

| Incomplete Conversion (<60%) | Steric Hindrance: Diallylamine is bulky.[1] The nucleophilic attack at C2 is slower than with primary amines. | Increase Temperature/Solvent: Switch from EtOH (reflux 78°C) to DMF or DMSO at 100–120°C . The dipole moment of DMF stabilizes the Meisenheimer complex. |

| Formation of Hydrolysis Product | Wet Solvents: The chloride is displaced by water (OH-) instead of the amine. | Dry Conditions: Use anhydrous DMF and add a scavenger base like |

| Dark Tarry Mixture | Thermal Decomposition: 3-nitropyridines are thermally sensitive above 140°C. | Control Exotherm: Do not exceed 120°C. Monitor internal temperature, not just bath temperature.[1] |

Validated Protocol (Step 1):

-

Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Add

(1.5 eq) followed by diallylamine (1.2 eq). -

Heat to 100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour into ice water. The yellow/orange solid usually precipitates. Filter and wash with water.[2]

-

Note: If it oils out, extract with EtOAc, but the precipitation method removes DMF most effectively.

-

Phase 3: The Critical Reduction Step (The "Allyl Killer")

Reaction:

The Problem: The nitro group (

Choice of Reducing Agent

| Method | Compatibility with Allyl Groups | Yield Potential | Notes |

| 0% (Fails) | N/A | Reduces alkenes rapidly. Do not use. | |

| Fe / AcOH | High | 85–95% | Robust, cheap. Requires careful workup to remove iron salts.[1] |

| High | 80–90% | Good for small scale.[1] Tin waste is toxic.[1] | |

| Zn / | Medium | 60–75% | Milder, but can stall at the hydroxylamine intermediate. |

| High | 70–85% | Scalable, but product often oils out; difficult extraction. |

Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions)

This method is chemoselective; it reduces the nitro group via single electron transfer (SET) without touching the alkene.

Step-by-Step Guide:

-

Setup: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (4:1 ratio) or pure Acetic Acid.

-

Activation: Add Iron powder (Fe, 5.0 eq) and

(0.5 eq) or catalytic acetic acid.-

Tip: Use fine mesh iron powder (325 mesh) for better surface area.

-

-

Reaction: Heat to 70–80°C with vigorous stirring.

-

Visual Cue: The reaction usually turns from bright yellow/orange to dark brown/black (iron oxides).

-

-

Monitoring: Check TLC after 2 hours. The amine product is usually more polar and may fluoresce blue under UV.

-

Workup (Crucial for Yield):

FAQ: Rapid Troubleshooting

Q: I see a spot on TLC that is very close to the starting material. Is the reaction stuck?

A: The amine product is often close in

Q: My product is an oil that won't crystallize. How do I purify it? A: Diaminopyridines are prone to oxidation (turning dark/black) upon air exposure.

-

Salt Formation: Convert the free base to a hydrochloride or oxalate salt. Dissolve the oil in

and add -

Storage: Store under Argon/Nitrogen in the dark.

Q: Can I use Sodium Borohydride (

Q: Why is my yield low even with Iron reduction? A: The product might be trapped in the iron sludge during filtration.

-

Fix: Boil the Celite/Iron cake with Methanol for 10 minutes and filter again. Diamines stick avidly to metal oxides.[1]

References

-

Nucleophilic Arom

) on Pyridines: -

Chemoselective Reduction of Nitro Groups

-

Dabigatran Intermediate Synthesis (Analogous Chemistry)

-

Regioselectivity in Aminopyridines

- Context: Explains why direct alkylation of 2,3-diaminopyridine yields mixtures (N2 vs N3 vs Ring N).

-

Source: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-3-nitropyridine and diallylamine before handling, as they are toxic and potential sensitizers.[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

Optimizing reaction conditions for selective N-alkylation of pyridines

Technical Support Center: Optimizing N-Alkylation of Pyridines

Core Technical Overview

Subject: Selective N-Alkylation of Pyridines (Menschutkin Reaction)

Primary Mechanism:

The N-alkylation of pyridine to form pyridinium salts is a classic Menschutkin reaction. While conceptually simple, failure often stems from a misunderstanding of the "Late Transition State" nature of this transformation. The transition state (TS) is highly charged compared to the neutral reactants. Therefore, reaction success is disproportionately governed by the solvent's ability to stabilize this developing charge.

Common Failure Modes:

-

Incomplete Conversion: Due to steric hindrance (2,6-substitution) or electron-withdrawing groups (EWGs).

-

Regioselectivity Issues: In substrates with multiple nucleophilic sites (e.g., aminopyridines), the ring nitrogen is often more nucleophilic than the exocyclic amine.

-

Product Isolation: Pyridinium salts are often hygroscopic oils, making crystallization difficult.

Troubleshooting Guide (Q&A Format)

Category A: Reactivity & Conversion[1][2][3]

Q: My reaction stalls at 50% conversion. Adding more alkyl halide doesn't help. Why? A: This is likely a thermodynamic equilibrium or product inhibition issue, not just kinetics.

-

Diagnosis: If your product is soluble in the reaction solvent, the reverse reaction (de-alkylation) can occur, especially with iodide counter-ions at high temperatures.

-

Solution: Switch to a solvent where the starting materials are soluble, but the product precipitates out . This drives the equilibrium forward via Le Chatelier's principle.

-

Recommended Solvents: Diethyl ether, Toluene, or Acetone (for simple alkyl halides).

-

Alternative: If solubility is required for reaction, use Acetonitrile (MeCN) . It is the "Gold Standard" because it is polar enough to stabilize the transition state (

) but aprotic, preventing hydrogen-bond encapsulation of the nucleophile.

-

Q: I am trying to alkylate a 2,6-disubstituted pyridine, but it won't react. What do I do? A: Steric hindrance at the 2,6-positions severely destabilizes the transition state by blocking the approach of the electrophile.

-

Protocol Adjustment:

-

Run "Neat": Remove the solvent entirely and use the alkylating agent as the solvent (if liquid and cheap). This maximizes the concentration of the electrophile.

-

High Pressure: If available, use a sealed tube or microwave reactor. High pressure (

bar) significantly accelerates reactions with large negative volumes of activation ( -

Menschutkin Catalyst: Add a catalytic amount of NaI (if using alkyl chlorides/bromides). The in situ generation of the more reactive alkyl iodide (Finkelstein reaction) can overcome the steric barrier.

-

Category B: Selectivity (Aminopyridines)

Q: I have a 4-aminopyridine. I want to alkylate the exocyclic amine, but I keep getting the ring nitrogen salt. How do I switch selectivity? A: This is a classic chemoselectivity trap. The ring nitrogen (sp2) is often more nucleophilic than the exocyclic amine (which has significant sp2 character due to resonance into the ring).

-

To Target Ring Nitrogen (N1): Use standard alkyl halides (MeI, BnBr) in neutral conditions. The reaction is driven by the superior nucleophilicity of the ring nitrogen.

-

To Target Exocyclic Amine (N-exo): You must change the mechanism.

-

Method 1 (Reductive Amination): Do not use alkyl halides. React the amine with an aldehyde and a reducing agent (NaBH(OAc)3). This mechanism proceeds via an imine intermediate, which only the exocyclic amine can form efficiently.

-

Method 2 (Deprotonation): Use a strong base (NaH) to deprotonate the exocyclic amine before adding the alkyl halide. The resulting amide anion is far more nucleophilic than the neutral ring nitrogen.

-

Category C: Isolation & Purification

Q: My product is a viscous, dark oil that refuses to crystallize. How do I get a solid? A: Pyridinium halides are notoriously hygroscopic and can form "ionic liquids" at room temperature if impurities are present.

-

The "Trituration" Fix:

-

Counter-ion Exchange (Metathesis): If the halide salt persists as an oil, exchange the anion for a non-coordinating, lipophilic anion like

or-

Protocol: Dissolve crude oil in minimum water. Add saturated aqueous

. The hydrophobic pyridinium hexafluorophosphate usually precipitates immediately as a nice powder.

-

Experimental Protocols

Protocol A: Standard N-Alkylation (High Yield)

Best for: Unhindered pyridines (Pyridine, 4-Picoline, DMAP).

-

Setup: Flame-dry a round-bottom flask under

. -

Solvent: Dissolve Pyridine (1.0 equiv) in anhydrous Acetonitrile (0.5 M) .

-

Addition: Add Alkyl Halide (1.2 equiv) dropwise at room temperature.

-

Note: Exothermic reaction.

-

-

Reaction: Reflux at

for 4–12 hours. Monitor by TLC (Starting material will be UV active; Product stays at baseline) or LCMS. -

Workup: Cool to RT.

-

If solid forms: Filter and wash with cold

. -

If solution: Concentrate to ~20% volume, then pour into rapidly stirring

to precipitate.

-

Protocol B: "Difficult" Substrates (Sterically Hindered)

Best for: 2,6-Lutidine, 2-Chloropyridine.

-

Setup: Sealed pressure tube (heavy-walled glass).

-

Mixture: Mix Pyridine (1.0 equiv) and Alkyl Iodide (3.0 equiv) NEAT (no solvent).

-

Reaction: Heat to

for 24 hours. -

Workup: Cool tube carefully. The entire mixture may solidify. Triturate the solid mass with Acetone/Ether to wash away excess alkyl iodide.

Visualizations

Figure 1: Reaction Mechanism & Solvent Effects

This diagram illustrates why polar aprotic solvents are critical. The transition state involves charge separation, which is stabilized by solvent dipoles (Acetonitrile) but destabilized by non-polar solvents.

Caption: Energy landscape of the Menschutkin reaction. Polar solvents lower the activation energy by stabilizing the charge-separated transition state.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or selectivity issues.

Caption: Logical workflow for diagnosing and fixing common N-alkylation failures.

Quantitative Solvent Comparison

The choice of solvent affects the reaction rate by orders of magnitude.

| Solvent | Dielectric Constant ( | Relative Rate (Pyridine + MeI) | Recommendation |

| Hexane | 1.9 | 1 (Reference) | Avoid (Precipitates product but reaction is too slow) |

| Toluene | 2.4 | ~4 | Good for precipitation, requires heat. |

| Acetone | 20.7 | ~130 | Good compromise; product often precipitates. |

| Acetonitrile | 37.5 | ~2,500 | Excellent. Best balance of rate and handling. |

| DMSO | 46.7 | ~7,000 | Fastest, but difficult to remove (high BP). |

References

-

Castejon, H., & Wiberg, K. B. (1999).[3] Solvent Effects on Methyl Transfer Reactions.[3][4] 1. The Menshutkin Reaction. Journal of the American Chemical Society.[3][4] [Link]

-

Abboud, J. L. M., et al. (1993). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry. [Link]

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard Text for Solvent Effects).

-

Sciforum. (2020). One-pot synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation. [Link][5]

Sources

Purification challenges of crude N2,N2-Diallyl-2,3-pyridinediamine

The following Technical Support Guide is designed for researchers handling N2,N2-Diallyl-2,3-pyridinediamine . This molecule presents a unique "perfect storm" of purification challenges: it is electron-rich, prone to rapid oxidation, and possesses basic nitrogen atoms that interact aggressively with stationary phases.

Subject: Purification, Stability, and Handling of Crude Intermediates Document ID: TS-PYR-23-DA Status: Active Audience: Medicinal Chemists, Process Chemists

Core Chemical Context

Before troubleshooting, understand why this molecule fails.

-

The Structure: A pyridine ring with a primary amine at C3 and a tertiary diallylamine at C2.

-

The Danger: The C3-amino group, adjacent to the electron-rich C2-diallylamine, creates an electron-rich system highly susceptible to oxidative dimerization (forming azo-linkages or phenazine-like impurities) upon exposure to air.

-

The Behavior: As a free base, it is an oil that turns black rapidly. On silica gel, the pyridine nitrogen and primary amine cause severe tailing.

Troubleshooting Modules

Module A: The "Black Tar" Phenomenon (Oxidation & Stability)

Symptom: The crude reaction mixture was yellow/orange but turned into a black tar during rotary evaporation or exposure to air. Diagnosis: Oxidative polymerization of the free base, catalyzed by trace metals or light.